3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its antibacterial properties, showing effectiveness against key bacterial organisms like Staphylococcus aureus and Escherichia coli . Additionally, it has been investigated for its antimycobacterial activities, particularly against Mycobacterium tuberculosis . The compound has also been evaluated for its antimicrobial, anti-inflammatory, and radical scavenging activities .
Mechanism of Action
Target of Action
They inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction.
Mode of Action
This prevents the formation of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of bacterial DNA, RNA, and proteins.
Biochemical Pathways
, it can be inferred from the known action of sulfonamides that the compound would affect the folic acid synthesis pathway in bacteria. This would lead to a decrease in bacterial growth and reproduction, thereby exerting its antibacterial effects.
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Preparation Methods
The synthesis of 3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide involves several steps. One common method includes a unique free radical cyclization cascade, which is an excellent method for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which has fewer side reactions and high yield . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
3-(3-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include other benzofuran derivatives, such as benzofuran-2-carboxylic acid and benzofuran-β-alaninamide . These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action.
Properties
IUPAC Name |
3-[[3-(benzenesulfonamido)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c23-21(26)20-19(17-11-4-5-12-18(17)30-20)24-22(27)14-7-6-8-15(13-14)25-31(28,29)16-9-2-1-3-10-16/h1-13,25H,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNZUAKKDNJBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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